molecular formula C23H19ClFN3O3 B450976 N-{4-[(1E)-1-{2-[(2-chlorophenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-3-fluorobenzamide

N-{4-[(1E)-1-{2-[(2-chlorophenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-3-fluorobenzamide

Cat. No.: B450976
M. Wt: 439.9g/mol
InChI Key: QPEXDIQOGUJJKH-JFLMPSFJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(1E)-1-{2-[(2-chlorophenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-3-fluorobenzamide is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a chlorophenoxy group, an ethanehydrazonoyl linkage, and a fluorobenzamide moiety. Its molecular formula is C23H19ClFN3O3, and it has a molecular weight of 439.87 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1E)-1-{2-[(2-chlorophenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-3-fluorobenzamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenoxyacetic acid with thionyl chloride to form 4-chlorophenoxyacetyl chloride . This intermediate is then reacted with ethanehydrazide to form the corresponding hydrazide. The final step involves the condensation of this hydrazide with 3-fluorobenzoyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(1E)-1-{2-[(2-chlorophenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-3-fluorobenzamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives with different functional groups .

Scientific Research Applications

N-{4-[(1E)-1-{2-[(2-chlorophenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-3-fluorobenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(1E)-1-{2-[(2-chlorophenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-3-fluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and potential therapeutic applications, making it a valuable compound for further research and development .

Properties

Molecular Formula

C23H19ClFN3O3

Molecular Weight

439.9g/mol

IUPAC Name

N-[4-[(E)-N-[[2-(2-chlorophenoxy)acetyl]amino]-C-methylcarbonimidoyl]phenyl]-3-fluorobenzamide

InChI

InChI=1S/C23H19ClFN3O3/c1-15(27-28-22(29)14-31-21-8-3-2-7-20(21)24)16-9-11-19(12-10-16)26-23(30)17-5-4-6-18(25)13-17/h2-13H,14H2,1H3,(H,26,30)(H,28,29)/b27-15+

InChI Key

QPEXDIQOGUJJKH-JFLMPSFJSA-N

Isomeric SMILES

C/C(=N\NC(=O)COC1=CC=CC=C1Cl)/C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F

SMILES

CC(=NNC(=O)COC1=CC=CC=C1Cl)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F

Canonical SMILES

CC(=NNC(=O)COC1=CC=CC=C1Cl)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.